molecular formula C20H15FN4S2 B11246159 2-(4-Fluorophenyl)-4-methyl-5-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)thiazole

2-(4-Fluorophenyl)-4-methyl-5-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B11246159
M. Wt: 394.5 g/mol
InChI Key: WFZRNWGANSZKSB-UHFFFAOYSA-N
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Description

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE is a complex organic compound that features a thiazole ring, a pyridazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE is unique due to its combination of a thiazole ring with a pyridazine ring and specific substituents

Properties

Molecular Formula

C20H15FN4S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C20H15FN4S2/c1-13-19(27-20(23-13)15-2-4-16(21)5-3-15)17-6-7-18(25-24-17)26-12-14-8-10-22-11-9-14/h2-11H,12H2,1H3

InChI Key

WFZRNWGANSZKSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=NC=C4

Origin of Product

United States

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